methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate
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Overview
Description
(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their unique ring structures that contain atoms of at least two different elements as members of its ring(s). The compound’s structure includes a benzothiazole ring fused with a dioxin ring, which is further substituted with a nitrobenzoyl group and a methyl acetate group. This intricate structure endows the compound with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzenethiol with a suitable aldehyde to form the benzothiazole ring. This is followed by the introduction of the dioxin ring through a cyclization reaction. The nitrobenzoyl group is then introduced via a nitration reaction, and finally, the methyl acetate group is added through an esterification reaction. The reaction conditions typically involve the use of organic solvents such as ethanol or toluene, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reactions .
Chemical Reactions Analysis
(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions where the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Esterification: The methyl acetate group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets in biological systems. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also bind to enzymes and inhibit their activity, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
(Z)-methyl 2-(2-((2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate can be compared with other similar compounds such as:
Benzothiazoles: These compounds share the benzothiazole ring structure but lack the dioxin and nitrobenzoyl groups. They are known for their antimicrobial and anticancer properties.
Dioxins: These compounds contain the dioxin ring but lack the benzothiazole and nitrobenzoyl groups. They are known for their environmental persistence and toxicity.
Nitrobenzoyl derivatives: These compounds contain the nitrobenzoyl group but lack the benzothiazole and dioxin rings. They are used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 2-[2-(2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7S/c1-27-17(23)10-21-13-8-14-15(29-7-6-28-14)9-16(13)30-19(21)20-18(24)11-4-2-3-5-12(11)22(25)26/h2-5,8-9H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBKIBQYNGJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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